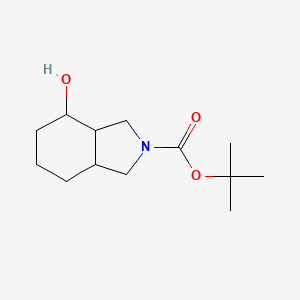
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is part of the isoindole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable precursor, such as tert-butyl 4-hydroxybenzoate, with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
化学反応の分析
Types of Reactions
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers .
作用機序
The mechanism of action of tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-hydroxybenzoate
- tert-Butyl 4-hydroxyphenylacetate
- tert-Butyl 4-hydroxycinnamate
Uniqueness
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate stands out due to its unique isoindole structure, which provides distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications .
生物活性
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate (CAS No. 1445951-43-8) is a compound with significant potential in medicinal chemistry, particularly in the context of inflammatory diseases and cancer. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily linked to its role as an inhibitor of the enzyme Vanin-1. Vanin-1 is implicated in various inflammatory processes and is a target for treating inflammatory bowel diseases (IBD) and associated cancers. The inhibition of Vanin-1 can lead to reduced levels of inflammatory mediators and enhanced tissue protection against oxidative stress .
Anti-inflammatory Properties
Research indicates that this compound may reduce inflammation in models of IBD. In studies involving Vanin-1 knockout mice, the absence of this enzyme resulted in significantly lower incidences of tumors in colitis-associated cancer models, suggesting that inhibiting Vanin-1 could mitigate inflammation-driven carcinogenesis .
Antioxidant Effects
The compound has been shown to enhance glutathione levels, a crucial antioxidant that protects against cellular damage. Increased glutathione levels correlate with reduced oxidative stress and improved tissue resistance to injury from various stressors, including radiation .
Case Studies and Research Findings
特性
IUPAC Name |
tert-butyl 4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXZTSDGBCYUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














